1-(3-Ethoxypropyl)piperidin-4-amine
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Overview
Description
1-(3-Ethoxypropyl)piperidin-4-amine is an organic compound with the molecular formula C10H22N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and features an ethoxypropyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxypropyl)piperidin-4-amine typically involves the reaction of 4-aminopiperidine with 3-ethoxypropyl bromide. The process can be summarized as follows:
Protection of the primary amine: The primary amine group of 4-aminopiperidine is selectively protected using a protecting group such as benzophenone.
Nucleophilic substitution: The protected amine undergoes nucleophilic substitution with 3-ethoxypropyl bromide to form the desired product.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxypropyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(3-Ethoxypropyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxypropyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxypropyl)piperidin-4-amine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Propoxypropyl)piperidin-4-amine: Similar structure but with a propoxy group.
1-(3-Butoxypropyl)piperidin-4-amine: Similar structure but with a butoxy group.
Uniqueness
1-(3-Ethoxypropyl)piperidin-4-amine is unique due to its specific ethoxypropyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C10H22N2O |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-(3-ethoxypropyl)piperidin-4-amine |
InChI |
InChI=1S/C10H22N2O/c1-2-13-9-3-6-12-7-4-10(11)5-8-12/h10H,2-9,11H2,1H3 |
InChI Key |
CNJXFEGLQWFILE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1CCC(CC1)N |
Origin of Product |
United States |
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